1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea
Description
1-(2-Fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea is a thiourea derivative characterized by a 2-fluorophenyl group at the N1 position and a (Z)-configured furan-2-yl ethylideneamino-carbamothioyl moiety at the N3 position. Thioureas are versatile ligands in coordination chemistry due to their ability to act as monodentate or bidentate donors via sulfur and nitrogen atoms . The furan moiety, with its oxygen heteroatom, may contribute to π-stacking interactions or serve as a hydrogen-bond acceptor, influencing solubility and reactivity .
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5OS2/c1-9(12-7-4-8-21-12)17-19-14(23)20-18-13(22)16-11-6-3-2-5-10(11)15/h2-8H,1H3,(H2,16,18,22)(H2,19,20,23)/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIGKSVIXOGVLE-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1F)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)NNC(=S)NC1=CC=CC=C1F)/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1-(2-fluorophenyl)thiourea, which is then reacted with 1-(furan-2-yl)ethylideneamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or acetic acid to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
- Oxidation of the furan ring can yield furan-2,3-dione derivatives.
- Reduction of the imine group results in the formation of the corresponding amine.
- Substitution reactions can lead to various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea exerts its effects can vary depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity, while the thiourea moiety may interact with active sites through hydrogen bonding or covalent interactions.
Comparison with Similar Compounds
Structural Comparison with Analogous Thiourea Derivatives
Table 1: Structural Features of Selected Thiourea Derivatives
Key Observations:
- Electronic Effects : The 2-fluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to chlorine in or methoxy groups in other analogs. This may reduce electron density at the thiourea core, affecting metal coordination or reactivity .
- Steric and Conformational Differences : The bulky bicyclic substituent in contrasts sharply with the planar furan-ethylidene group in the target compound. This impacts molecular packing and accessibility for intermolecular interactions .
- Hydrogen Bonding: The aminoethyl chain in enhances hydrogen-bonding capacity, whereas the furan oxygen in the target compound may act as a weaker acceptor compared to hydroxyl or amino groups .
Physicochemical and Coordination Properties
- Solubility : Fluorine substituents generally increase lipophilicity, but the furan oxygen may improve solubility in polar aprotic solvents compared to purely aromatic analogs like .
- Thermal Stability : Thioureas with electron-withdrawing groups (e.g., fluorine, chlorine) exhibit higher thermal stability due to reduced electron density at the reactive thiourea core .
- Coordination Chemistry: The Z-configuration of the ethylideneamino group in the target compound likely enhances its ability to form stable chelates with transition metals (e.g., Cu²⁺, Ag⁺), similar to cis-configured analogs in .
Biological Activity
1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea is a thiourea derivative that has attracted attention due to its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Synthesis
The compound features a thiourea moiety, which contributes to its biological properties. The synthesis typically involves the reaction of 2-fluorophenyl isothiocyanate with furan derivatives under controlled conditions. This method allows for the introduction of various substituents that can enhance biological activity.
Antibacterial Activity
Thiourea derivatives have shown significant antibacterial properties against various pathogens. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against strains such as E. faecalis and P. aeruginosa . The structure-activity relationship indicates that the presence of electron-withdrawing groups enhances antibacterial activity .
Table 1: Antibacterial Activity of Thiourea Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. faecalis | 40 | |
| Compound B | P. aeruginosa | 50 | |
| Compound C | S. aureus | 1250 |
Anticancer Activity
Research indicates that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's IC50 values against different cancer cell lines range from 3 to 20 µM, indicating promising anticancer potential . Notably, the mechanism often involves targeting specific molecular pathways related to tumor growth and angiogenesis.
Table 2: Anticancer Activity of Thiourea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 14 | |
| Compound E | PC-3 (Prostate Cancer) | 7 |
Antifungal and Antiviral Properties
While less studied than antibacterial and anticancer activities, some thiourea derivatives have shown antifungal and antiviral properties. Compounds with specific structural features have been reported to inhibit fungal growth effectively and exhibit activity against viral infections .
Case Studies
A study evaluating the efficacy of various thiourea derivatives found that those with longer alkyl chains exhibited enhanced biological activity due to increased lipophilicity and better interaction with microbial cell membranes . Another case study focused on the molecular docking of thiourea derivatives against bacterial enzymes, revealing strong binding affinities that correlate with their observed antibacterial activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
